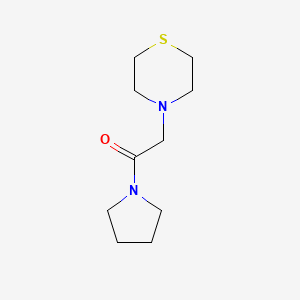

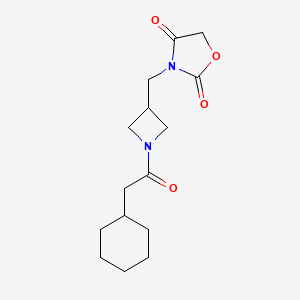

1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone is a compound that can be inferred to contain both pyrrolidine and thiomorpholine moieties based on its name. While the specific compound is not directly mentioned in the provided papers, we can draw parallels with related compounds and their properties, synthesis, and applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, nucleophilic substitution, and rearrangement reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for biologically active compounds, was achieved through a sequence of such reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Similarly, the synthesis of organotin(IV) complexes with (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone as a ligand involved coordination through sulfur, nitrogen, and oxygen atoms .

Molecular Structure Analysis

The molecular structure of compounds containing pyrrolidine and thiomorpholine is characterized by the presence of nitrogen and sulfur atoms, which can act as coordination sites in metal complexes. For example, in the synthesis of 2,6-bis(thiomorpholinomethyl)pyridine, the ligand acted in a tridentate fashion using its nitrogen atoms while the sulfur atoms remained free . This suggests that in this compound, similar coordination behavior could be expected.

Chemical Reactions Analysis

Compounds with pyrrolidine and thiomorpholine structures are often involved in various chemical reactions. For instance, the reaction of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides with trifluoroacetic acid and 2-naphthol led to the formation of dibenzoxanthenes . This indicates that the pyrrolidine ring can undergo ring-opening reactions under acidic conditions, which could be relevant for the chemical reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can provide insights into the behavior of this compound. For example, the polymers derived from pyrrole derivatives exhibited good thermal stability and electrical conductivity, which were influenced by the substituents on the benzene ring . The organotin(IV) complexes of a related ligand showed low molar conductance values, indicating that they are nonelectrolytes . These properties are crucial for applications in materials science and electronics.

科学的研究の応用

Organocatalytic Synthesis

1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone's derivatives, specifically spiro[pyrrolidin-3,3'-oxindoles], are noted for their significant biological activities. These derivatives have been synthesized through an enantioselective organocatalytic approach, demonstrating high enantiopurity and structural diversity. This method involves asymmetric catalytic three-component 1,3-dipolar cycloaddition, providing a new pathway to medicinal chemistry and diversity-oriented synthesis due to its high stereo- and regioselectivity (Xiao-Hua Chen et al., 2009).

Electrochromic and Electrochemical Properties

The compound's derivatives have been explored for their electrochromic and electrochemical properties. Studies have led to the development of electrically conductive films with fast optical switching time, demonstrating potential applications in solar energy materials and devices (Jaeyoung Hwang et al., 2010).

Luminescence in Platinum(II) Complexes

Research involving derivatives of this compound has led to the development of platinum(II) complexes displaying bright-orange to red room-temperature luminescence. These findings are significant for advancements in inorganic chemistry and potential applications in imaging and sensing technologies (H. Wen et al., 2010).

Enhancing Aqueous Solubility of Antiproliferatives

Efforts to improve the water solubility of thieno[2,3-b]pyridines, a class of antiproliferatives, have involved strategies such as incorporating a morpholine moiety. This approach significantly increased water solubility, demonstrating a potential method for enhancing the clinical application of such compounds (A. Zafar et al., 2018).

Ugi Reaction and Amine C-H Functionalization

The compound has been utilized in developing new variants of the Ugi reaction, incorporating a redox-neutral amine C-H functionalization step. This innovative approach has opened new avenues for synthesizing complex molecules, showcasing the compound's versatility in organic synthesis (Zhengbo Zhu & D. Seidel, 2016).

Binding Capability of N,O-Hybrid Diamide Ligands

Research into N,O-hybrid diamide ligands with this compound derivatives has shown promise for the selective separation of actinides over lanthanides. These findings contribute to the development of more efficient ligands for nuclear waste management and the recycling of valuable materials (R. Meng et al., 2021).

特性

IUPAC Name |

1-pyrrolidin-1-yl-2-thiomorpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c13-10(12-3-1-2-4-12)9-11-5-7-14-8-6-11/h1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGGNXFEOYNTTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)

![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/no-structure.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)

![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2507399.png)

![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)